Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate
Overview
Description
Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a benzene ring, along with a sodium salt of an oxoacetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-4-bromo-5-methylbenzoic acid.
Formation of Oxoacetate Group: The carboxylic acid group of 2-amino-4-bromo-5-methylbenzoic acid is converted to an oxoacetate group through a series of reactions involving acylation and subsequent oxidation.
Sodium Salt Formation: The final step involves the neutralization of the oxoacetate compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes precise control of reaction conditions such as temperature, pH, and reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxoacetate group to a hydroxyl group, forming a hydroxy derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Hydroxy derivatives.
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate has several scientific research applications:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
2-Amino-4-bromo-5-methylbenzoic acid: A precursor in the synthesis of Sodium 2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate.
Sodium 2-(2-amino-4-chloro-5-methylphenyl)-2-oxoacetate: A similar compound with a chlorine atom instead of a bromine atom.
Uniqueness:
Bromine Atom: The presence of a bromine atom in this compound imparts unique reactivity and biological activity compared to its chlorine analog.
Oxoacetate Group: The oxoacetate group provides additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
sodium;2-(2-amino-4-bromo-5-methylphenyl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3.Na/c1-4-2-5(8(12)9(13)14)7(11)3-6(4)10;/h2-3H,11H2,1H3,(H,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWBNZZKMPKMFF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)N)C(=O)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrNNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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